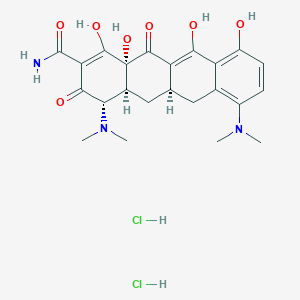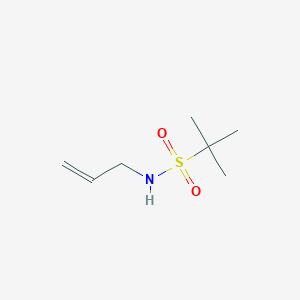
大腸菌由来コリミン酸ナトリウム塩
概要
説明
Colominic acid sodium salt from Escherichia coli is a linear homopolymer of sialic acid residues, specifically N-acetylneuraminic acid. This compound is a representative of the capsular polysaccharides found in bacteria, particularly in pathogenic strains. It has been extensively studied for its role in protein polysialylation processes and its applications in various scientific fields .
科学的研究の応用
Colominic acid sodium salt has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of Colominic acid sodium salt from Escherichia coli is the protein polysialylation processes . It acts as a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase .
Mode of Action
Colominic acid sodium salt from Escherichia coli interacts with its target by serving as a substrate for the enzyme CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . This interaction results in the modulation of protein polysialylation processes .
Biochemical Pathways
The biochemical pathway affected by Colominic acid sodium salt from Escherichia coli is the polysialylation process
Action Environment
The action of Colominic acid sodium salt from Escherichia coli is influenced by environmental factors such as pH and aeration ratio . The optimal pH range for its production is maintained by buffering the medium with 80 mM KH2PO4/Na2HPO4 and the best aeration ratio is 4:1 (volume flask:volume medium) .
生化学分析
Biochemical Properties
Colominic acid sodium salt from Escherichia coli plays a crucial role in protein polysialylation processes . It acts as a substrate for CMP-NeuAc: (N-acetylneuraminic acid sodium salt) sialyltransferase . This enzyme catalyzes the transfer of sialic acid residues to nascent oligosaccharide chains, a critical step in the biosynthesis of sialoglycoconjugates .
Cellular Effects
The effects of Colominic acid sodium salt from Escherichia coli on cells are primarily related to its role in polysialylation. Polysialylation is a post-translational modification that modulates cell-cell interactions, cell adhesion, and migration . Therefore, Colominic acid sodium salt from Escherichia coli can influence these cellular processes through its involvement in polysialylation .
Molecular Mechanism
At the molecular level, Colominic acid sodium salt from Escherichia coli exerts its effects through its interaction with sialyltransferase . By serving as a substrate for this enzyme, it facilitates the addition of sialic acid residues to oligosaccharide chains . This process can influence the function of glycoproteins and glycolipids, affecting various cellular processes .
Temporal Effects in Laboratory Settings
Given its role in polysialylation, it is likely that its effects on cellular function would be observed over time as polysialylated proteins and lipids exert their functions .
Metabolic Pathways
Colominic acid sodium salt from Escherichia coli is involved in the metabolic pathway of polysialylation . This pathway involves the transfer of sialic acid residues to oligosaccharide chains, a process catalyzed by the enzyme sialyltransferase .
Transport and Distribution
Given its role in polysialylation, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
The subcellular localization of Colominic acid sodium salt from Escherichia coli is likely to be associated with the sites of polysialylation within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Colominic acid sodium salt can be synthesized through the fermentation of Escherichia coli in a chemically defined medium. The optimal conditions for production include incubation at 37°C for 72 hours in shake flasks with an orbital diameter of 32 mm. The medium is buffered with 80 mM KH2PO4/Na2HPO4 to maintain a pH range of 7.6-8.0 .
Industrial Production Methods: Industrial production of colominic acid sodium salt involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. The polysaccharide is then extracted and purified using techniques such as ultrafiltration and chromatography .
化学反応の分析
Types of Reactions: Colominic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the functional groups on the sialic acid residues.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polysaccharide .
Major Products: The major products formed from these reactions include modified sialic acid derivatives, which can be used in further biochemical studies and applications .
類似化合物との比較
Polysialic Acid: Similar in structure but may have different chain lengths and branching patterns.
N-Acetylneuraminic Acid: The monomeric form of sialic acid, used in similar biochemical studies.
Sialyloligomers: Shorter chains of sialic acid residues, used in glycosylation studies.
Uniqueness: Colominic acid sodium salt is unique due to its linear homopolymeric structure and its specific role in protein polysialylation processes. Its ability to serve as a model polysaccharide for studying bacterial capsular polysaccharides sets it apart from other similar compounds .
特性
InChI |
InChI=1S/C11H20NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h3,7-11,13-14,16-17H,2,4-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYNPWIUCZLARC-XAIQJKFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NNa3O7+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724569 | |
| Record name | PUBCHEM_57369830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70431-34-4 | |
| Record name | PUBCHEM_57369830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
